molecular formula C9H6F4O2 B1445423 2'-Fluoro-3'-(trifluoromethoxy)acetophenone CAS No. 1429321-84-5

2'-Fluoro-3'-(trifluoromethoxy)acetophenone

Cat. No.: B1445423
CAS No.: 1429321-84-5
M. Wt: 222.14 g/mol
InChI Key: QFZPOCFJEAIXKA-UHFFFAOYSA-N
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Description

2’-Fluoro-3’-(trifluoromethoxy)acetophenone is a chemical compound with the molecular formula C9H6F4O2. It is known for its unique structural features, which include a fluoro group and a trifluoromethoxy group attached to an acetophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3’-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group into the acetophenone structure. One common method is the trifluoromethoxylation of a fluoro-substituted acetophenone precursor. This reaction can be facilitated by using reagents such as trifluoromethyl ethers and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of 2’-Fluoro-3’-(trifluoromethoxy)acetophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

2’-Fluoro-3’-(trifluoromethoxy)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3’-(Trifluoromethoxy)acetophenone: Similar in structure but lacks the fluoro group.

    2’-(Trifluoromethyl)acetophenone: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Features multiple trifluoromethyl groups.

Uniqueness

2’-Fluoro-3’-(trifluoromethoxy)acetophenone is unique due to the presence of both fluoro and trifluoromethoxy groups, which confer distinct chemical and physical properties. These features make it particularly valuable in synthetic chemistry and material science applications .

Properties

IUPAC Name

1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-5(14)6-3-2-4-7(8(6)10)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZPOCFJEAIXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229684
Record name Ethanone, 1-[2-fluoro-3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429321-84-5
Record name Ethanone, 1-[2-fluoro-3-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429321-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-fluoro-3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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